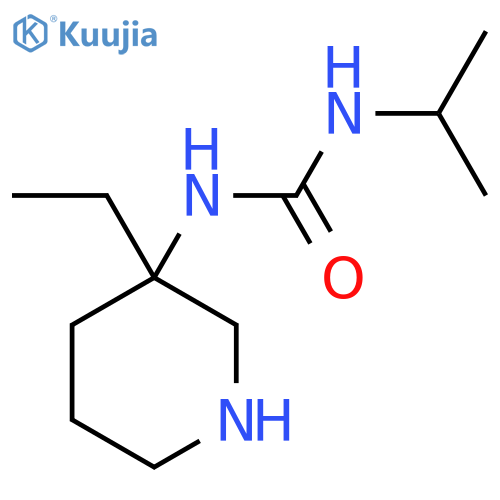

Cas no 2137710-29-1 (1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea)

1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea

- 2137710-29-1

- EN300-765105

- 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea

-

- インチ: 1S/C11H23N3O/c1-4-11(6-5-7-12-8-11)14-10(15)13-9(2)3/h9,12H,4-8H2,1-3H3,(H2,13,14,15)

- InChIKey: GYLPZWQNAOOCAS-UHFFFAOYSA-N

- ほほえんだ: O=C(NC(C)C)NC1(CC)CNCCC1

計算された属性

- せいみつぶんしりょう: 213.184112366g/mol

- どういたいしつりょう: 213.184112366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 53.2Ų

1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-765105-1.0g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 1.0g |

$770.0 | 2025-02-22 | |

| Enamine | EN300-765105-2.5g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 2.5g |

$1509.0 | 2025-02-22 | |

| Enamine | EN300-765105-10.0g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 10.0g |

$3315.0 | 2025-02-22 | |

| Enamine | EN300-765105-0.5g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 0.5g |

$739.0 | 2025-02-22 | |

| Enamine | EN300-765105-0.05g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 0.05g |

$647.0 | 2025-02-22 | |

| Enamine | EN300-765105-0.1g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 0.1g |

$678.0 | 2025-02-22 | |

| Enamine | EN300-765105-0.25g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 0.25g |

$708.0 | 2025-02-22 | |

| Enamine | EN300-765105-5.0g |

1-(3-ethylpiperidin-3-yl)-3-(propan-2-yl)urea |

2137710-29-1 | 95.0% | 5.0g |

$2235.0 | 2025-02-22 |

1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)ureaに関する追加情報

Chemical Profile of 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea (CAS No. 2137710-29-1)

1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea, identified by the Chemical Abstracts Service Number (CAS No.) 2137710-29-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a piperidine core substituted with ethyl and propyl groups, along with a urea moiety, exhibits structural features that make it a promising candidate for further exploration in drug discovery and development.

The structural framework of 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea incorporates a piperidine ring, which is a common pharmacophore in many bioactive molecules. Piperidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, often leading to therapeutic effects. The presence of an ethyl group at the 3-position of the piperidine ring and a propyl group at the 3-position of the urea moiety introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity.

In recent years, there has been growing interest in the development of novel urea-based compounds due to their diverse biological activities. Urea derivatives have shown potential in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The combination of piperidine and urea functionalities in 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea suggests that it may possess unique pharmacological properties that could make it valuable in addressing unmet medical needs.

One of the key aspects that make this compound noteworthy is its potential for modulating biological pathways associated with disease progression. The ethyl and propyl substituents not only contribute to the molecule's solubility but also influence its interactions with biological targets. For instance, the ethyl group may enhance binding to specific enzymes by forming hydrogen bonds or hydrophobic interactions, while the propyl group could extend the molecule's reach into binding pockets, improving overall affinity.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing effective drug candidates. Computational modeling and experimental validation have been instrumental in understanding how structural modifications can impact biological activity. In the case of 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea, computational studies have suggested that its conformational flexibility allows it to adapt to various binding environments, making it a versatile scaffold for further derivatization.

The synthesis of 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the ethyl and propyl groups at specific positions on the piperidine ring and urea moiety necessitates careful selection of reagents and catalysts. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it more feasible to produce complex molecules like this one on a larger scale.

In terms of biological evaluation, 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea has been tested in various in vitro assays to assess its potential therapeutic effects. Preliminary results indicate that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. These findings are particularly encouraging given the growing body of evidence supporting the use of targeted therapies in medicine.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in research settings as a tool compound for studying enzyme mechanisms or as an intermediate for synthesizing more complex molecules. Additionally, its ability to modulate biological pathways could make it valuable in developing treatments for rare diseases or conditions where existing therapies are limited.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yi)urea will play an increasingly important role in drug discovery and development. The combination of innovative chemistry with cutting-edge biological evaluation techniques will be essential in realizing their full potential as next-generation therapeutics.

In conclusion, 1-(3-Ethylpiperidin-3-yi)-3-(propan--2-yi)urea (CAS No. 2137710--29--1) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with preliminary biological activity data, make it a valuable candidate for further exploration. As our understanding of disease mechanisms continues to evolve, compounds like this one will be instrumental in developing novel treatments that address unmet medical needs.

2137710-29-1 (1-(3-Ethylpiperidin-3-yl)-3-(propan-2-yl)urea) 関連製品

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)

- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)

- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)

- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)

- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)

- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)

- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)

- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)